REACTION_CXSMILES
|
O.[NH2:2][NH2:3].Cl[C:5]1[C:10]2[O:11][CH2:12][C:13](=[O:15])[NH:14][C:9]=2[N:8]=[C:7]([CH3:16])[N:6]=1>C(O)CCC>[NH:2]([C:5]1[C:10]2[O:11][CH2:12][C:13](=[O:15])[NH:14][C:9]=2[N:8]=[C:7]([CH3:16])[N:6]=1)[NH2:3] |f:0.1|
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Name
|
|
Quantity
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12.8 mL
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Type
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reactant
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Smiles
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O.NN
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Name
|
|
Quantity
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40 mL
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Type
|
solvent
|
Smiles
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C(CCC)O
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Name
|
|
Quantity
|
20 g
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Type
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reactant
|
Smiles
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ClC1=NC(=NC2=C1OCC(N2)=O)C
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Name
|
|
Quantity
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320 mL
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Type
|
solvent
|
Smiles
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C(CCC)O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
while stirring
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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The mixture is stirred for an additional 45 minutes at 117° C.
|
Duration
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45 min
|
Type
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FILTRATION
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Details
|
The precipitate is filtered
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Type
|
WASH
|
Details
|
washed with water
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Name
|
|
Type
|
product
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Smiles
|
N(N)C1=NC(=NC2=C1OCC(N2)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.66 g | |
YIELD: PERCENTYIELD | 56.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |